

Tetradecyl Acrylate Pour Point Depressants: A Performance Comparison with Commercial Additives

Author: BenchChem Technical Support Team. Date: December 2025

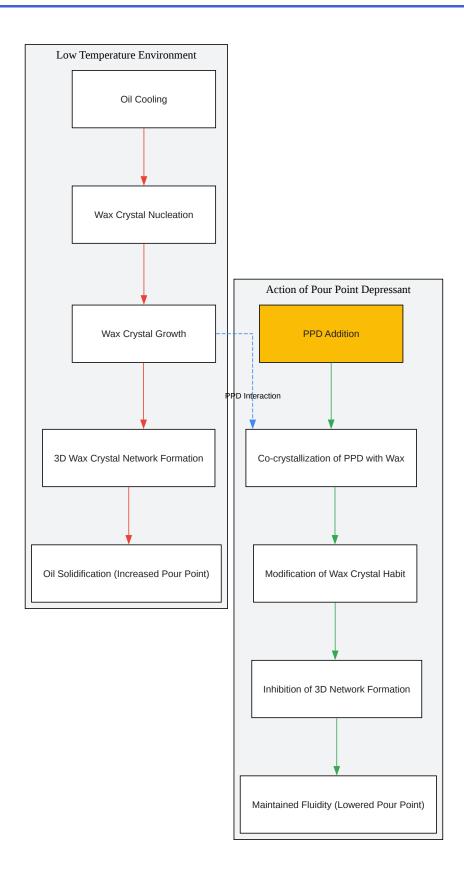
Compound of Interest		
Compound Name:	Tetradecyl acrylate	
Cat. No.:	B1582597	Get Quote

For Researchers, Scientists, and Drug Development Professionals

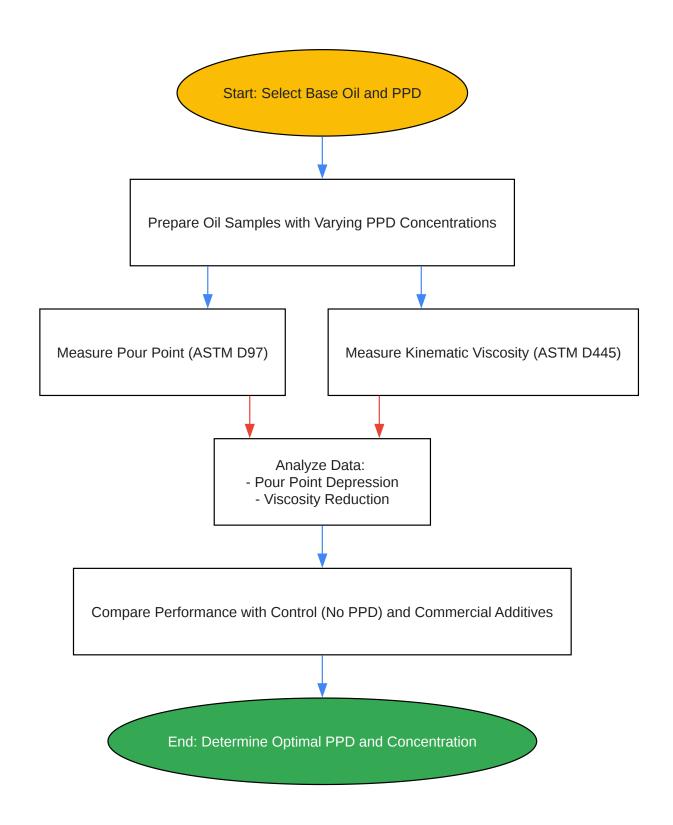
The development of effective pour point depressants (PPDs) is crucial for ensuring the low-temperature fluidity of lubricating oils and fuels. Among the various classes of PPDs, those based on **tetradecyl acrylate** (TDA) have garnered significant interest due to their potential for high performance. This guide provides an objective comparison of the performance of TDA-based PPDs with commercially available additives, supported by available experimental data.

Performance Data Summary

The following table summarizes the performance of various TDA-based PPDs and commercial additives in terms of pour point depression and viscosity reduction. It is important to note that the data presented is compiled from different studies using various base oils and concentrations, which can influence the additives' effectiveness. A direct, head-to-head comparison in the same base oil is not readily available in the public domain.



Additive Type	Specific Additive	Base Oil	Concentrati on	Pour Point Depression (°C)	Viscosity Reduction
Tetradecyl Acrylate (TDA) Based	Bipolymer of Tetradecyl methyl acrylate & Acrylamide	Yanshan 350 SN Lubricating Oil	0.75% (mass fraction)	28	Not Specified
Poly(behenyl acrylate-co- stearyl methacrylate- co-maleic anhydride)	Malaysian Crude Oil	1500 ppm	14	Reduced from 7.2 to 3.2 mPa·s at 30°C	
Commercial Additives	Ethylene- Vinyl Acetate (EVA)	Waxy Model Oil	2000 ppm	14	Not Specified
Polymethacry late (PMA)	Biodiesel	0.04% (wt.)	8	Not Specified	
Ethylene- Vinyl Acetate (EVA)	Crude Oil	400 ppm	24	Reduced by 185 cP	-


Mechanism of Action: A Visualized Perspective

Pour point depressants function by modifying the crystallization process of paraffin waxes present in oils at low temperatures. The long alkyl chains of the PPDs co-crystallize with the wax molecules, while the polymer backbone inhibits the formation of a large, interlocking crystal network that would cause the oil to solidify. This mechanism is depicted in the following signaling pathway diagram.

Click to download full resolution via product page

To cite this document: BenchChem. [Tetradecyl Acrylate Pour Point Depressants: A
 Performance Comparison with Commercial Additives]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1582597#performance-of-tetradecyl-acrylate-ppds-versus-commercial-additives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com